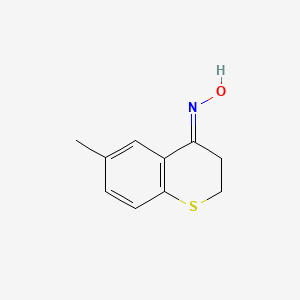
6-methyl-2,3-dihydro-4H-thiochromen-4-one oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-methyl-2,3-dihydro-4H-thiochromen-4-one oxime” is a chemical compound. Based on its name, it likely contains a thiochromenone structure, which is a heterocyclic compound with a sulfur atom, and an oxime functional group .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a thiochromenone ring, which is a six-membered ring containing a sulfur atom and a ketone functional group. The “6-methyl” indicates a methyl group attached to the 6th carbon of the ring, and the “oxime” suggests a >C=NOH group, although the exact position of this group on the ring isn’t specified in the name .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The ketone could potentially undergo reactions such as nucleophilic addition or reduction, and the oxime group could be involved in reactions such as the Beckmann rearrangement .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure, including the position of the oxime group. Factors such as polarity, molecular size and shape, and functional groups would influence properties such as solubility, melting/boiling points, and reactivity .Applications De Recherche Scientifique
Antioxidant Properties
The compound has been found to have antioxidant properties. It is known that 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) is usually formed in the Maillard reaction and it contributes to the antioxidant properties of Maillard reaction intermediates .
Anticancer Agents
Pyrano[2,3-f]chromene-4,8-dione derivatives, which are related to the compound , have been synthesized and evaluated as potential anticancer agents . These compounds have shown promising results against various human cancer cell lines.
Mutagenic and Toxicological Studies
Hydroxylamine, a derivative of ammonia, is involved in many biological and pathological processes such as inflammation and bio-nitrification . However, it can act as a mutagen and an acute toxicant for plants, animals, and humans, and an agent for inducing physiological changes .
Environmental Impact
Hydroxylamine can generate nitrogen oxide in oceanic environments, making it a hazardous substance . Therefore, studying this compound can help in understanding and mitigating its environmental impact.
Industrial Production Processes
Hydroxylamine is used in many organic syntheses, including pharmaceutical and industrial production processes . Therefore, the compound , being a derivative of hydroxylamine, could potentially have similar applications.
Electrochemical Analysis
A study has shown that a glassy carbon electrode surface modified with nitrogen-doped hollow carbon spheres (N-HCSs) can be used for the determination of hydroxylamine . This suggests that the compound could potentially be used in electrochemical sensors or other similar applications.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(NE)-N-(6-methyl-2,3-dihydrothiochromen-4-ylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c1-7-2-3-10-8(6-7)9(11-12)4-5-13-10/h2-3,6,12H,4-5H2,1H3/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDXVJKMORSSTJ-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SCCC2=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC\2=C(C=C1)SCC/C2=N\O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-2,3-dihydro-4H-thiochromen-4-one oxime | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

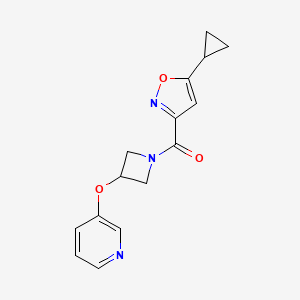
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2541308.png)

![7-hydroxy-4-methyl-N-(4-methylphenyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2541311.png)
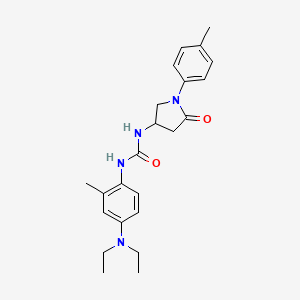
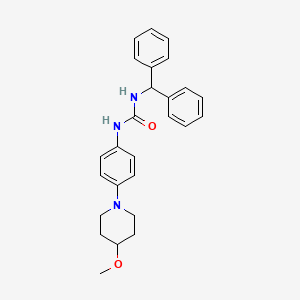
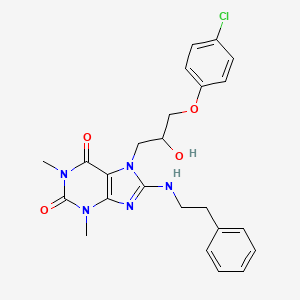
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide](/img/structure/B2541317.png)

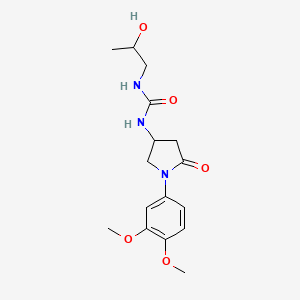
![Cyclopropyl-[4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B2541325.png)

![N-(1-cyanocyclohexyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B2541328.png)
![2-(4-{[(2,6-dimethylphenyl)amino]sulfonyl}-1,5-dimethyl-1H-pyrrol-2-yl)-N,N-diethyl-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2541330.png)